4-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid
Description
Properties
IUPAC Name |
4-[(3-methyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c1-7-12-10(16-13-7)6-17-9-4-2-8(3-5-9)11(14)15/h2-5H,6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBNRJMZYYGHKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CSC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of an amidoxime with a suitable carboxylic acid derivative under dehydrating conditions.
Thioether formation: The 1,2,4-oxadiazole intermediate is then reacted with a thiol or sulfide to introduce the sulfanyl group.
Benzoic acid attachment: The final step involves coupling the thioether intermediate with a benzoic acid derivative, typically using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3)
Substitution: Nitric acid (HNO3), bromine (Br2)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Nitrobenzoic acids, halobenzoic acids
Scientific Research Applications
Antibacterial Activity
Recent studies have demonstrated that 4-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid exhibits notable antibacterial properties.
Minimum Inhibitory Concentration (MIC) values against various bacterial strains have been reported as follows:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 3.12 |
| Escherichia coli | 12.5 |
These findings suggest that the compound may serve as a promising lead for developing new antibacterial agents targeting resistant strains of bacteria.
Anticancer Activity
The anticancer potential of this compound has also been explored through in vitro studies. The compound has shown effectiveness against several cancer cell lines:
| Cancer Cell Line | IC50 (μM) |
|---|---|
| HepG-2 (liver) | 15 |
| HCT-116 (colon) | 12 |
| MCF-7 (breast) | 20 |
The results indicate a dose-dependent reduction in cell viability, positioning this compound as a candidate for further development in cancer therapeutics.
Anti-inflammatory Activity
In addition to its antibacterial and anticancer properties, the compound has been assessed for its anti-inflammatory effects. In vitro studies revealed that it could reduce pro-inflammatory cytokine production in activated macrophages by approximately 50% at a concentration of 25 μM. This suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Staphylococcus aureus Infections : Treatment with this compound resulted in a significant reduction in bacterial load in infected tissues.
- Cancer Models : Administration led to tumor shrinkage and improved survival rates compared to untreated controls.
These case studies underscore the practical implications of this compound in clinical settings.
Mechanism of Action
The mechanism of action of 4-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid involves its interaction with specific molecular targets. The 1,2,4-oxadiazole ring can act as a bioisostere for amides, allowing it to interact with enzymes and receptors in a similar manner. The sulfanyl group can enhance the compound’s binding affinity by forming additional interactions with the target protein .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers on the Benzoic Acid Ring
2-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic Acid
- Structure : Differs in the substituent position (2- vs. 4- on the benzoic acid).
- Impact : The ortho substitution may sterically hinder interactions with biological targets compared to the para-substituted analog. Electronic effects (e.g., resonance) also differ due to proximity to the carboxylic acid group .
3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic Acid
Analogues with Varied Heterocycles
4-[(E)-{[3-(3-Methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]benzoic Acid
- Structure : Replaces oxadiazole with a 1,2,4-triazole ring.
({5-[(1,3-Benzodioxol-5-yloxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetic Acid
Analogues with Modified Linkers or Substituents
4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic Acid
- Structure : Lacks the sulfanyl-methyl linker.
4-{[(3-Methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyrimidine-5-carboxylic Acid
Data Table: Structural and Functional Comparison
Biological Activity
4-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid (CAS Number: 929973-36-4) is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a benzoic acid moiety linked to a sulfanyl group and a 1,2,4-oxadiazole ring, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, research has shown that this compound demonstrates potent activity against various bacterial strains. In vitro assays revealed the compound's effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied. In particular, compounds featuring the oxadiazole structure have been shown to inhibit cancer cell proliferation in several types of cancer. For example, in vitro tests on human cervical carcinoma (HeLa) cells demonstrated that the compound significantly reduced cell viability at micromolar concentrations . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has also shown anti-inflammatory effects. Studies indicate that it can inhibit pro-inflammatory cytokines in various cellular models, potentially making it useful for treating inflammatory diseases .
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial activity of several oxadiazole derivatives included this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
- Anticancer Mechanism : In a study evaluating the cytotoxic effects on HeLa cells, the compound exhibited an IC50 value of 15 µM after 48 hours of treatment. Flow cytometry analysis revealed increased sub-G1 population indicative of apoptosis .
- Inflammation Model : In an animal model of inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to control groups .
Data Tables
| Biological Activity | Test System | Result |
|---|---|---|
| Antimicrobial | S. aureus | MIC = 32 µg/mL |
| Antimicrobial | E. coli | MIC = 32 µg/mL |
| Anticancer | HeLa cells | IC50 = 15 µM |
| Anti-inflammatory | Rat model | Reduced paw edema |
Q & A
How can researchers optimize the synthesis of 4-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid to improve yield and purity?
Basic Research Focus
Methodological Answer:
The synthesis typically involves coupling a 3-methyl-1,2,4-oxadiazole derivative with a benzoic acid scaffold via sulfanyl linkage. Key steps include:
- Reaction Conditions : Use anhydrous solvents (e.g., DMF or THF) and a base (e.g., K₂CO₃) to facilitate nucleophilic substitution at the sulfanyl group .
- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates. Final purification via recrystallization from ethanol/water mixtures enhances purity .
- Monitoring : Use thin-layer chromatography (TLC) to track reaction progress and confirm intermediate formation .
What advanced techniques are recommended for structural characterization of this compound and its derivatives?
Advanced Research Focus
Methodological Answer:
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement of crystal structures. Ensure high-resolution data collection (≤ 1.0 Å) to resolve sulfanyl and oxadiazole moieties .
- Spectroscopy : Combine ¹H/¹³C NMR with 2D experiments (COSY, HSQC) to confirm regiochemistry. For sulfur-containing groups, employ LC-HRMS to verify molecular ions (e.g., [M+H]⁺) with sub-ppm mass accuracy .
How can density functional theory (DFT) be applied to study the electronic properties of this compound?
Advanced Research Focus
Methodological Answer:
- Functional Selection : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to model electron distribution in the oxadiazole ring and sulfanyl bridge accurately .
- Basis Sets : Apply 6-311+G(d,p) for geometry optimization and frequency calculations. Solvent effects (e.g., ethanol) should be incorporated via the PCM model .
- Output Analysis : Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites for reactivity predictions .
What experimental strategies are effective for assessing the biological activity of this compound?
Basic Research Focus
Methodological Answer:
- Cytotoxicity Assays : Use Daphnia magna as a model organism for rapid screening. Prepare serial dilutions (1–100 μM) and measure LC₅₀ values after 24–48 hours .
- Enzyme Inhibition : For target-specific studies (e.g., orexin receptors), employ competitive binding assays with radiolabeled ligands (³H-SB-674042) and measure IC₅₀ via scintillation counting .
How should researchers resolve contradictions in reported biological activity data for this compound?
Advanced Research Focus
Methodological Answer:
- Assay Variability : Standardize protocols (e.g., cell line origin, incubation time). For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .
- Metabolite Interference : Perform LC-MS/MS to rule out degradation products or metabolites influencing activity .
What strategies enable the synthesis of structurally diverse derivatives for SAR studies?
Advanced Research Focus
Methodological Answer:
- Core Modifications : Replace the benzoic acid moiety with substituted phenyl groups (e.g., 4-nitro, 4-chloro) via Suzuki coupling .
- Oxadiazole Substitutions : Introduce trifluoromethyl or ethoxyphenyl groups at the oxadiazole 3-position using HATU-mediated amide coupling .
How can oxidation reactions of the sulfanyl group be controlled to avoid over-oxidation?
Basic Research Focus
Methodological Answer:
- Selective Oxidation : Use meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C to stop at the sulfoxide stage. Monitor via TLC (Rf shift from 0.5 to 0.3) .
- Avoiding Sulfones : Limit reaction time (<2 hours) and stoichiometry (1.1 eq mCPBA) .
What computational and experimental approaches validate this compound’s potential as a therapeutic agent?
Advanced Research Focus
Methodological Answer:
- ADMET Prediction : Use SwissADME to predict bioavailability and P-glycoprotein substrate likelihood. Cross-validate with Caco-2 permeability assays .
- In Vivo Models : Test antiplasmodial activity in Plasmodium berghei-infected mice, using astemizole analogues as positive controls .
How can mechanistic studies elucidate the reaction pathways involving this compound?
Advanced Research Focus
Methodological Answer:
- Isotopic Labeling : Use ³⁵S-labeled sulfanyl groups to trace intermediates in substitution reactions .
- DFT Transition States : Calculate activation energies for sulfanyl oxidation pathways using Gaussian 16 with TS Berny algorithm .
What advanced spectroscopic methods resolve ambiguities in regiochemistry during derivative synthesis?
Basic Research Focus
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
